A broad-spectrum receptor tyrosine kinase (RTK) inhibitor
PD-166285 is a potent and broadly active protein tyrosine kinase inhibitor.
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
CAS No.: 212391-63-4
Cat. No.: VC0538810
Molecular Formula: C26H29Cl4N5O2
Molecular Weight: 585.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride - 212391-63-4](/images/no_structure.jpg)
Specification
CAS No. | 212391-63-4 |
---|---|
Molecular Formula | C26H29Cl4N5O2 |
Molecular Weight | 585.3 g/mol |
IUPAC Name | 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride |
Standard InChI | InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H |
Standard InChI Key | NADLBPWBFGTESN-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
PD 166285 dihydrochloride belongs to the pyrido[2,3-d]pyrimidin-7-one family, characterized by a fused bicyclic core structure. The compound’s molecular formula is C₂₆H₂₉Cl₄N₅O₂, with a molecular weight of 585.35 g/mol . Key structural features include:
-
A 2,6-dichlorophenyl group at the 6-position, enhancing hydrophobic interactions with kinase ATP-binding pockets.
-
A 4-[2-(diethylamino)ethoxy]anilino substituent at the 2-position, contributing to solubility and selectivity.
-
A methyl group at the 8-position, stabilizing the pyrido-pyrimidine core .
The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo applications. Computational analyses indicate 9 rotatable bonds and 3 hydrogen bond donors, aligning with Lipinski’s rule of five except for a molecular weight exceeding 500 Da .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 585.35 g/mol | |
LogP (Partition Coeff.) | Not Available | |
Rotatable Bonds | 9 | |
Hydrogen Bond Donors | 3 | |
Solubility | Soluble in DMSO |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of PD 166285 dihydrochloride involves sequential modifications to the pyrido[2,3-d]pyrimidin-7-one scaffold. Early SAR studies highlighted the importance of 3- and 4-position substitutions on the phenylamino moiety for optimizing kinase affinity and selectivity . For instance:
-
Introduction of the 2,6-dichlorophenyl group at the 6-position increased hydrophobic interactions with Src’s ATP-binding site, reducing IC₅₀ values to single-digit nanomolar ranges .
-
The diethylaminoethoxy side chain at the 4-anilino position improved solubility and conferred selectivity toward FGFR1 over related kinases .
Table 2: Kinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Biological System | Source |
---|---|---|---|
Src | 8.4 ± 2.3 | Recombinant | |
FGFR1 | 39.3 ± 2.8 | Recombinant | |
PDGFRβ | 98.3 ± 7.9 | Recombinant | |
Wee1 | 5,000* | Tumor cell lines |
*Reported in micromolar range for Wee1 .
Pharmacological Profile
Kinase Inhibition and Selectivity
PD 166285 dihydrochloride acts as a competitive ATP-binding site inhibitor, blocking autophosphorylation of receptor tyrosine kinases (RTKs) and downstream signaling . In vascular smooth muscle cells (VSMCs), it inhibited PDGF-stimulated receptor autophosphorylation at 6.5 nM, persisting for up to 4 days post-washout . Cross-reactivity studies revealed moderate inhibition of mitogen-activated protein kinase (MAPK; IC₅₀ = 5 μM) and protein kinase C (PKC; IC₅₀ = 22.7 μM), underscoring its specificity for tyrosine kinases .
Cellular and Biological Effects
-
Antiproliferative Activity: PD 166285 dihydrochloride suppressed serum-stimulated VSMC proliferation with an IC₅₀ of 80–120 nM .
-
Anti-Migratory Effects: The compound inhibited PDGF-directed chemotaxis at nanomolar concentrations, implicating its role in halting metastasis .
-
Matrix Metalloproteinase (MMP) Modulation: It selectively inhibited phorbol ester-induced MMP-9 production in VSMCs, a key mediator of extracellular matrix remodeling .
Mechanisms of Action in Disease Contexts
Anti-Angiogenic Effects
By targeting FGFR1 and PDGFRβ, PD 166285 dihydrochloride disrupted endothelial cell proliferation and capillary formation. In Matrigel assays, it inhibited microcapillary tube formation at 10 nM, while in vivo murine models showed dose-dependent suppression of angiogenesis at 1–25 mg/kg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume